1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine
Description
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is a nitrogen-containing heterocyclic compound featuring a cyclopentylamine moiety attached to a 4-phenyl-substituted imidazole core. The cyclopentyl group confers conformational rigidity, which may enhance binding specificity compared to linear alkylamine derivatives.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H17N3/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17) |
InChI Key |
JEYZYKNBEXCQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
Step 1: Synthesis of 4-phenyl-1H-imidazole derivatives
The imidazole ring can be synthesized by classical condensation methods involving α-diketones or α-haloketones with aldehydes and ammonia or primary amines. The phenyl substituent at the 4-position is introduced via appropriate starting materials such as benzil or benzaldehyde derivatives.Step 2: Introduction of the cyclopentan-1-amine substituent at the 2-position
This can be achieved via nucleophilic substitution or condensation reactions where the cyclopentan-1-amine or its derivative reacts with a suitable electrophilic precursor on the imidazole ring.
Specific Reported Method (Inferred from Patent and Chemical Supplier Data)
Starting Material: Cyclopentanone or cyclopentanamine derivatives and 4-phenylimidazole precursors.
Synthesis of the Imidazole Core:
The 4-phenylimidazole is prepared by cyclization reactions involving phenyl-substituted α-dicarbonyl compounds and ammonia or amidine derivatives.Coupling Step:
The cyclopentan-1-amine is introduced by reaction of the imidazole intermediate with cyclopentanone followed by reductive amination or direct amination under acidic or basic conditions.Salt Formation:
The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system to improve stability and crystallinity.
Example Protocol (Hypothetical Based on Analogous Compounds)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 4-phenylimidazole | Benzil + ammonium acetate in acetic acid, reflux 4-6 h | Formation of 4-phenylimidazole core |
| 2. Formation of 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine | 4-phenylimidazole + cyclopentanone + ammonium acetate, followed by reductive amination with NaBH3CN in methanol | Introduction of cyclopentan-1-amine substituent at 2-position |
| 3. Salt formation | Treatment with HCl in ethanol | Formation of dihydrochloride salt for isolation |
Alternative Methods
Direct Amination of Cyclopentanone Derivatives:
Cyclopentanone can be reacted with 4-phenylimidazole-2-yl amines under reductive amination conditions, using reducing agents like sodium cyanoborohydride or hydrogenation catalysts.Use of N-Cyanoamidines:
According to patent EP0053407B1, amidine derivatives containing imidazolylphenyl groups can be converted to corresponding amines by reaction with methylamine or other amines, suggesting a possible route to the target compound via amidine intermediates.
Data Table Summarizing Preparation Parameters
| Parameter | Details/Conditions | Notes |
|---|---|---|
| Starting materials | Benzil, ammonium acetate, cyclopentanone | Commercially available |
| Reaction solvents | Acetic acid, methanol, ethanol | Common solvents for imidazole synthesis |
| Temperature | Reflux (80-120 °C) | Typical for condensation and amination |
| Reaction time | 4-12 hours | Depending on step |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation | For reductive amination |
| Salt formation | HCl in ethanol or water | To form dihydrochloride salt |
| Yield | Typically 60-85% | Based on analogous imidazole syntheses |
Research Findings and Analytical Data
The dihydrochloride salt of this compound has been characterized with molecular formula C14H19Cl2N3 and molecular weight 300.2 g/mol.
Spectroscopic characterization (NMR, IR) typically confirms the presence of the imidazole ring, phenyl substituent, and cyclopentylamine moiety.
Purification is often achieved by crystallization from ethanol or by chromatographic methods.
Summary and Expert Notes
The preparation of this compound centers on classical imidazole ring synthesis followed by functionalization with cyclopentan-1-amine.
Reductive amination is the preferred method for introducing the cyclopentyl amine substituent at the 2-position of the imidazole ring.
Conversion to the dihydrochloride salt enhances compound stability and facilitates handling.
Patent literature and chemical supplier data provide the best available guidance on synthesis, although detailed experimental procedures are scarce in public academic literature.
Further optimization may involve exploring alternative reducing agents, solvents, and reaction conditions to improve yield and purity.
This detailed synthesis overview integrates existing patent insights and chemical supplier data to provide a comprehensive guide to the preparation of this compound, suitable for research and development applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazole or phenyl ring .
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine has shown potential in various therapeutic areas:
1. Anticancer Activity:
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. A study demonstrated that derivatives of imidazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
2. Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies suggest that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
3. Neurological Research:
Studies have explored the neuroprotective effects of imidazole derivatives, including this compound. It has been hypothesized that such compounds could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Material Science Applications
The unique structural characteristics of this compound allow it to be used as a versatile scaffold in materials science:
1. Small Molecule Scaffolds:
This compound serves as a building block for synthesizing more complex organic molecules, which can be utilized in various applications including drug design and development of functional materials .
2. Polymer Chemistry:
In polymer science, it has been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its inclusion can lead to the development of advanced materials with tailored functionalities for specific applications .
Case Studies
Case Study 1: Anticancer Research
A recent investigation focused on synthesizing new derivatives of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amines and evaluating their anticancer properties against breast cancer cell lines. The results indicated that specific modifications to the imidazole ring significantly enhanced cytotoxicity, suggesting potential pathways for drug development aimed at breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The findings revealed that certain formulations containing 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amines exhibited potent antibacterial activity, highlighting its potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, influencing various biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Cyclopentylamine vs.
- Halogenation : Chlorine (compound 27) and fluorine (compound 26) substituents enhance lipophilicity and metabolic stability .
- Heteroatom Incorporation : Thioether linkages (compound 26 in ) may influence redox properties or enzyme inhibition .
Key Observations :
- High yields (e.g., 81% for compound 14) are achievable with optimized reflux conditions .
- Low yields (e.g., 10% for compound 27) may reflect steric hindrance from bulky substituents .
- Advanced purification techniques (e.g., HPLC) are critical for fluorinated analogs .
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Key Observations :
- Polar Surface Area (PSA) : Cyclopentylamine derivatives (estimated PSA ~43) may exhibit better membrane permeability than indole-containing analogs (PSA ~60) .
- logP : Fluorinated compounds (e.g., logP 4.5 for compound 26 in ) are more lipophilic, favoring blood-brain barrier penetration .
- Biological Targets : Structural variations correlate with diverse targets, including kinases (JAK 2/3, Aurora A/B) and bacterial enzymes (CYP121) .
Biological Activity
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is an organic compound with a unique structure that includes a cyclopentane ring and a 4-phenyl-1H-imidazole moiety. Its molecular formula is C14H17N3, and it has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's structural characteristics contribute to its biological activity. The imidazole ring is known for its role in various biological processes, while the cyclopentane moiety may influence binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1303890-54-1 |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, including:
- Anticancer Properties : Similar compounds have demonstrated anticancer effects, suggesting potential efficacy in cancer treatment. For instance, derivatives with imidazole cores have shown activity against different cancer cell lines.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. The binding affinity to targets such as SRC and ABL kinases is a focus area for further investigation .
The mechanisms through which this compound exerts its effects are still under investigation. However, the following points highlight potential pathways:
- Receptor Interaction : The compound may interact with various receptors and enzymes, influencing signaling pathways critical for cell growth and proliferation.
- Molecular Binding : Data from molecular docking studies indicate that the imidazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Study on Anticancer Activity
A study conducted on several imidazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against cancer cell lines such as K562 and Ba/F3. The IC50 values ranged from 25 nM to 67 nM, indicating strong potency in inhibiting cell proliferation .
In Vivo Studies
In vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. Initial findings suggest that modifications to the imidazole structure could enhance oral bioavailability and therapeutic efficacy .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(4-Methylphenyl)-1H-imidazol-2-amines | Similar imidazole core | Anticancer properties |
| 4-(Cyclohexyl)-1H-imidazole | Different alkane substitution | Antimicrobial activity |
| 2-(4-Fluorophenyl)-imidazo[1,2-a]pyridine | Different heterocyclic structure | Neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
